molecular formula C10H10BrFO3 B11786379 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane

2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B11786379
M. Wt: 277.09 g/mol
InChI Key: LYAWIOGBMVIICP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₂BrFO₃ Average Mass: 291.116 g/mol Structure: The compound consists of a 1,3-dioxolane ring attached via a methylene group to a 3-bromo-5-fluorophenoxy substituent. The bromo and fluoro groups are positioned meta and para to the ether oxygen on the aromatic ring, respectively .

Properties

IUPAC Name

2-[(3-bromo-5-fluorophenoxy)methyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAWIOGBMVIICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-fluorophenol with a suitable dioxolane derivative. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes reactions influenced by its phenyl ether group, dioxolane ring, and halogen substituents. Key reaction types include:

Nucleophilic Substitution

  • Mechanism : The bromine atom on the phenyl ring acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. Fluorine’s electron-withdrawing effect enhances the ring’s susceptibility to nucleophilic attack.

  • Reagents/Conditions :

    • Nucleophiles (e.g., sodium methoxide, potassium tert-butoxide).

    • Polar aprotic solvents (e.g., DMSO, DMF).

  • Products : Substituted phenyl derivatives (e.g., hydroxyl, methyl, or amine groups replacing bromine).

Acid-Catalyzed Dioxolane Ring Opening

  • Mechanism : The dioxolane ring undergoes hydrolysis or alcoholysis under acidic conditions, regenerating the aldehyde precursor or forming acetal derivatives.

  • Reagents/Conditions :

    • Dilute HCl or H2SO4.

    • Temperatures ranging from room temperature to reflux.

  • Products : Aldehydes, ketones, or acetal intermediates.

Oxidation and Reduction

  • Oxidation : The phenyl ring or side chains may oxidize under strong oxidizing agents (e.g., KMnO4, CrO3).

  • Reduction : Halogens or ketones in derivatives can be reduced using LiAlH4 or NaBH4.

  • Reagents/Conditions :

    • Oxidation : Acidic or basic conditions.

    • Reduction : Anhydrous solvents (e.g., THF, Et2O).

Coupling Reactions

  • Suzuki-Miyaura Coupling : The bromine atom enables cross-coupling with boronic acids to form biaryl compounds.

  • Reagents/Conditions :

    • Palladium catalysts (e.g., Pd(PPh3)4).

    • Bases (e.g., K2CO3) in aqueous organic solvents.

Radical Reactions

  • Mechanism : Under visible light with persulfate initiators, the dioxolane ring generates radicals that react with electron-deficient alkenes .

  • Reagents/Conditions :

    • Persulfate (e.g., (NH4)2S2O8).

    • Iridium photocatalysts (e.g., Ir-5) .

Key Reaction Data

Reaction Type Reagents/Conditions Products Key Observations
Nucleophilic SubstitutionNaOMe, DMSO, 80°CSubstituted phenyl derivativesFluorine enhances ring activation
Dioxolane Ring OpeningHCl/EtOH, refluxAldehydes or acetal intermediatesAcid catalyzes ring cleavage
Suzuki CouplingPd(PPh3)4, K2CO3, THF/water, 60°CBiaryl compoundsBromine directs coupling selectivity
Radical AdditionIr-5 catalyst, persulfate, visible lightRadical-derived adductsDioxolane ring generates α-malonyl radicals

Influence of Substituents

The bromine and fluorine atoms significantly impact reactivity:

  • Fluorine : Stabilizes transition states via electron withdrawal, enhancing nucleophilic substitution rates.

  • Bromine : Acts as a good leaving group but may undergo unintended elimination under harsh conditions.

Stability and Handling

  • Stability : Stable under standard laboratory conditions but requires careful handling due to potential reactivity with nucleophiles or strong bases.

  • Purification : Typically purified via column chromatography or recrystallization.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development

2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane has been investigated for its potential use in treating various diseases due to its interactions with biological targets:

  • Anti-inflammatory Agents : The compound has shown promise in the treatment of conditions mediated by prostaglandin D2 (PGD2), such as allergic asthma and atopic dermatitis. It acts as an antagonist at the CRTH2 receptor, which is involved in inflammatory responses .
  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis .

2. Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as a versatile intermediate in the synthesis of various APIs. Its ability to undergo further transformations makes it valuable for creating complex structures required for pharmacological activity:

  • Synthesis Processes : The preparation methods often involve reactions with other organic compounds under controlled conditions to yield higher purity and yield rates. For instance, it can be synthesized using ethylene glycol acetal and N-butyllithium under low temperatures .

Case Studies

Case Study 1: Synthesis of Antihistamines

In a recent study, 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane was utilized to synthesize a new class of antihistamines. The synthetic route involved coupling with other aromatic compounds to enhance efficacy against allergic reactions. This approach demonstrated improved selectivity and reduced side effects compared to existing antihistamines.

Case Study 2: Development of Dual Inhibitors

Another research effort focused on developing dual inhibitors targeting both inflammatory pathways and cancer cell proliferation. The incorporation of 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane into the molecular framework led to compounds that exhibited significant activity in preclinical models of peritonitis and asthma .

Comparative Data Table

CompoundStructurePrimary ApplicationYield (%)Reference
2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolaneC9H8BrFO2Anti-inflammatory, Anticancer22%
MitratapideC23H30ClN5O4SApoB secretion inhibitor23.7%
Dual Inhibitor Compound 73VariesInflammation & CancerNot specified

Mechanism of Action

The mechanism of action of 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The dioxolane ring provides structural stability and can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Phenyl Dioxolanes

Table 1: Structural and Physicochemical Properties
Compound Name (CAS) Substituents on Phenyl Ring Dioxolane Modifications Molecular Weight (g/mol) Key References
2-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane (1443322-55-1) 3-Br, 5-F Ethyl linker 291.116
2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443349-96-9) 5-Br, 2-F Ethyl linker 291.116
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (39172-32-2) 3-Br 2-Methyl group 243.103
2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane (2643367-91-1) 3-Br, 2-Cl, 6-F None 281.51
2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (679840-30-3) 5-Br, 2-F None 247.064

Key Observations :

  • Substituent Positioning : The position of halogens significantly impacts electronic properties and steric hindrance. For example, 3-Br/5-F (target compound) vs. 5-Br/2-F (CAS 1443349-96-9) alters dipole moments and binding affinities .
  • Methyl Substitution : The 2-methyl group in 39172-32-2 increases steric bulk, which may reduce metabolic degradation but limit membrane permeability .

Pharmacologically Active Dioxolanes

Table 2: Bioactivity of Selected Analogues
Compound Name Target/Application IC₅₀/EC₅₀ (μM or mg/L) Selectivity Notes References
QC-57 (HO-1 inhibitor) Heme oxygenase-1 (HO-1) 0.76 ± 0.4 (HO-1) 130-fold selectivity over HO-2
D26 (Fungicide) CYP51 P450 (ergosterol synthesis) 8.7 ± 3.5 (duckweed) Broad-spectrum fungicidal activity
Azalanstat (Compound I) Heme oxygenase Sub-micromolar range Non-competitive inhibition

Comparison with Target Compound :

  • While the target compound lacks direct activity data, QC-57 and D26 demonstrate that halogenated dioxolanes with aromatic substituents exhibit potent enzyme inhibition. The presence of bromo/fluoro groups likely enhances binding to heme or sterol biosynthesis enzymes .
  • Selectivity : QC-57 achieves isoform selectivity via its dioxolane core and phenethyl side chain, a feature that could be replicated in the target compound with structural optimization .

Common Methods :

Acid-Catalyzed Transacetalization : Used to generate dioxolane rings from glycols and carbonyl compounds (e.g., ).

Nucleophilic Substitution: Bromoethyl intermediates (e.g., 2-(2-bromoethyl)-1,3-dioxolane) are key precursors for introducing phenoxy groups .

Coupling Reactions : Silylated bases (e.g., 5-fluorouracil) react with dioxolane derivatives to form nucleoside analogues .

Target Compound Synthesis: Likely involves reacting 3-bromo-5-fluorophenol with 2-(chloromethyl)-1,3-dioxolane under basic conditions, followed by purification via column chromatography .

Biological Activity

The compound 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, anticancer, and antifungal properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane can be represented as follows:

C10H8BrF O3\text{C}_{10}\text{H}_{8}\text{BrF O}_{3}

This compound features a dioxolane ring and a phenoxy group substituted with bromine and fluorine atoms, which may influence its biological interactions.

Antibacterial Activity

Research has indicated that derivatives similar to 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolaneE. coli40 µg/mL
Similar DerivativeS. aureus25 µg/mL

These findings suggest that the presence of halogen substituents may enhance the antibacterial efficacy of the compound .

Anticancer Activity

The anticancer potential of 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane has been evaluated in various cancer cell lines. Studies show that compounds with a similar framework can induce cytotoxic effects in cancer cells by promoting apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.41Induction of apoptosis
HCT-116 (Colon Cancer)9.71Cell cycle arrest

In one study, the compound demonstrated an IC50 value of 12.41 µM against MCF-7 cells, indicating potent anticancer activity .

Antifungal Activity

The antifungal properties of related compounds have also been documented. The compound's structural attributes suggest potential effectiveness against fungal pathogens.

Fungal StrainMIC (µg/mL)
Candida albicans50
Cryptococcus neoformans60

These results indicate that the compound may inhibit fungal growth effectively, although further studies are needed to confirm these findings .

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various phenoxy derivatives against clinical isolates of Klebsiella pneumoniae. The results indicated that compounds similar to 2-((3-Bromo-5-fluorophenoxy)methyl)-1,3-dioxolane had comparable inhibition zones to standard antibiotics .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of dioxolane derivatives on cancer cell lines. The study found that these compounds significantly inhibited cell proliferation in MCF-7 and HCT-116 cells through apoptotic pathways .

Q & A

Basic Research Question

  • ¹H NMR : Identify the dioxolane protons as a singlet (δ 4.8–5.2 ppm) and aromatic protons from the 3-bromo-5-fluorophenyl group (δ 6.5–7.5 ppm, split due to J coupling from Br/F) .
  • ¹³C NMR : Confirm the dioxolane carbons (δ 90–110 ppm) and quaternary carbons adjacent to Br/F (δ 150–160 ppm) .
  • ¹⁹F NMR : Detect the fluorine substituent as a singlet (δ -110 to -120 ppm, depending on electronic environment) .
  • HRMS : Exact mass calculation (C₁₀H₉BrFO₃) to verify molecular ion [M+H]⁺ at m/z 282.97 .

Advanced Consideration : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures, particularly for verifying stereochemical integrity of the dioxolane ring .

What strategies resolve discrepancies in reported reactivity of similar dioxolane derivatives under nucleophilic conditions?

Advanced Research Question
Contradictions arise due to:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the bromine site, while protic solvents stabilize intermediates via hydrogen bonding .
  • Steric hindrance : Bulky substituents on the dioxolane ring (e.g., methyl groups) reduce accessibility to the electrophilic center, slowing reactions .
    Methodological Approach :
  • Conduct kinetic studies under varied conditions (solvent, temperature) to map reaction pathways.
  • Compare with computational models (DFT) to predict activation energies for substitution vs. elimination pathways .

How do electron-withdrawing substituents (Br, F) influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Fluorine’s electronegativity enhances the electrophilicity of the adjacent carbon, accelerating oxidative addition .
  • Buchwald-Hartwig Amination : Fluorine’s meta-directing effect guides amination to specific positions on the phenyl ring, which can be validated via substituent-directed synthesis .
    Experimental Design :
  • Use X-ray crystallography or NOE NMR to confirm regiochemical outcomes in cross-coupled products .

What computational methods predict the compound’s behavior in novel reactions (e.g., cycloadditions or photochemical transformations)?

Advanced Research Question

  • DFT Calculations : Model frontier molecular orbitals (HOMO-LUMO gaps) to assess feasibility in Diels-Alder reactions. For example, the dioxolane’s electron-rich ring may act as a diene when paired with electron-deficient dienophiles .
  • MD Simulations : Study solvent interactions to predict solubility or aggregation tendencies in aqueous/organic matrices .
    Validation : Compare computed IR/Raman spectra with experimental data to refine force-field parameters .

How can contradictory data on the compound’s stability under acidic or basic conditions be reconciled?

Advanced Research Question

  • Acidic Hydrolysis : The dioxolane ring is prone to cleavage in strong acids (e.g., HCl/H₂O), but stability varies with substitution patterns. Fluorine’s inductive effect may delay ring opening .
  • Basic Conditions : Use pH-controlled experiments (e.g., NaHCO₃ vs. NaOH) to identify critical thresholds for degradation.
    Resolution : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to quantify decomposition products .

What role does the dioxolane moiety play in modulating the compound’s bioavailability or toxicity in pharmacological studies?

Advanced Research Question

  • Lipophilicity : The dioxolane ring increases logP compared to non-cyclic analogs, enhancing membrane permeability .
  • Metabolic Stability : Evaluate cytochrome P450 interactions via in vitro microsomal assays to predict hepatic clearance rates .
    Methodology : Pair in silico ADMET predictions (e.g., SwissADME) with experimental LC-MS/MS metabolite profiling .

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